molecular formula C16H11Cl2N5OS B464994 (4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

(4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

Cat. No.: B464994
M. Wt: 392.3g/mol
InChI Key: PWGIPMKMFFCCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the dichlorophenyl and phenyl groups, along with the hydrazono and carbothioamide functionalities, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2,5-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization to Form the Pyrazole Ring: The hydrazone intermediate undergoes cyclization with ethyl acetoacetate under acidic conditions to form the pyrazole ring.

    Introduction of the Carbamide Group: The final step involves the reaction of the pyrazole derivative with thiocarbamide to introduce the carbothioamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone or pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrazole ring.

    Reduction: Reduced hydrazone or pyrazole derivatives.

    Substitution: Substituted derivatives at the dichlorophenyl ring.

Scientific Research Applications

(4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-dichlorophenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • 4-[(2,6-dichlorophenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • 4-[(2,5-dichlorophenyl)hydrazono]-5-oxo-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Uniqueness

The uniqueness of (4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE lies in its specific substitution pattern and the presence of both hydrazono and carbothioamide functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H11Cl2N5OS

Molecular Weight

392.3g/mol

IUPAC Name

4-[(2,5-dichlorophenyl)diazenyl]-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C16H11Cl2N5OS/c17-10-6-7-11(18)12(8-10)20-21-14-13(9-4-2-1-3-5-9)22-23(15(14)24)16(19)25/h1-8,22H,(H2,19,25)

InChI Key

PWGIPMKMFFCCMC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=S)N)N=NC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=S)N)N=NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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